N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused with a piperidine-carboxamide scaffold. The 4-methoxyphenethyl moiety attached to the carboxamide group distinguishes it from structurally related analogs. This compound’s design likely targets kinase inhibition or receptor modulation, given the prevalence of triazolopyridazine derivatives in medicinal chemistry for such applications . Its synthesis typically involves coupling a triazolopyridazine intermediate with a substituted piperidine-carboxamide, followed by functionalization of the phenethyl group.
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O2/c1-15-23-24-19-7-8-20(25-27(15)19)26-13-10-17(11-14-26)21(28)22-12-9-16-3-5-18(29-2)6-4-16/h3-8,17H,9-14H2,1-2H3,(H,22,28) |
InChI Key |
ROBFMHRHSMZNME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the triazolopyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.
Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination or cyclization reactions.
Coupling of the piperidine ring with the triazolopyridazine ring: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and reaction time optimization to maximize yield.
Purification techniques: Use of chromatography, recrystallization, or other methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazolopyridazine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4 can be used.
Reduction: Reagents like LiAlH4 or NaBH4 can be employed.
Substitution: Reagents like NaH or K2CO3 can be used in the presence of suitable nucleophiles.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. The triazole moiety in the structure has been associated with inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds containing triazole derivatives have shown promise in targeting polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that derivatives of triazoles can inhibit bacterial growth effectively, making them candidates for developing new antibiotics. The presence of the methoxyphenyl group enhances this activity by improving the compound's lipophilicity and cellular uptake .
Anticonvulsant Activity
Compounds similar to N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide have demonstrated anticonvulsant properties in animal models. The structure facilitates interactions with neurotransmitter systems that regulate seizure activity, suggesting potential for treating epilepsy and other seizure disorders .
Case Studies
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Impact of Structural Variations on Properties
Ethoxy substitution () increases lipophilicity (logP), which may improve membrane permeability but could accelerate cytochrome P450-mediated oxidation.
Triazolopyridazine Core :
- The absence of a methyl group on the triazolopyridazine ring () reduces steric hindrance, possibly favoring interactions with flat binding sites (e.g., ATP pockets in kinases).
Linker Modifications :
- Replacement of the piperidine-carboxamide with an acetamide () or oxy-ethanamine () alters conformational flexibility and hydrogen-bonding capacity, impacting target affinity and solubility.
Research Findings and Implications
Pharmacological Predictions
- CNS Penetration : The 4-methoxyphenethyl group may improve blood-brain barrier permeability, positioning the compound for neurological targets .
Toxicity and Metabolic Considerations
- Fluorinated derivatives () may exhibit longer half-lives owing to slower oxidative metabolism.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyridazines, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research.
The compound's structure contributes to its biological activity. It features a piperidine ring linked to a triazolopyridazine moiety, which enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O |
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=NN=C2N1N=C(C=C2)NCCC3=CC=C(C=C3)OC |
The biological activity of this compound primarily arises from its ability to modulate various molecular targets. It interacts with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. For instance, its triazole and pyridazine rings may facilitate binding to target proteins involved in disease processes such as cancer and infections.
Antimicrobial Activity
Research indicates that derivatives of triazolopyridazines exhibit significant antimicrobial properties. In studies involving related compounds:
- In vitro testing showed that certain triazolopyridazine derivatives demonstrated moderate activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
- The introduction of specific functional groups (e.g., methoxy groups) was found to enhance antimicrobial potency without compromising structural integrity .
Antiviral Activity
The compound has been assessed for its antiviral potential. For example:
- Triazolopyridazine derivatives have been reported to inhibit viral replication in cell cultures, suggesting that similar structures could be effective against viruses like Cryptosporidium, which causes gastrointestinal infections .
- The mechanism involves interference with viral entry or replication processes through enzyme inhibition .
Anticancer Properties
The anticancer potential of related compounds has also been explored:
- Compounds within the triazolopyridazine class have shown promising results against various cancer cell lines, including breast and colon cancer. For instance, certain derivatives exhibited IC50 values indicating effective cytotoxicity against HCT-116 colon carcinoma cells .
- The proposed mechanism includes induction of apoptosis and disruption of cell cycle progression .
Case Studies
Several studies have highlighted the efficacy of triazolopyridazine derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several triazolopyridazine derivatives against clinical isolates. The most active compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antiviral Screening : In vivo studies demonstrated that certain triazolopyridazines significantly reduced the viral load in infected animal models, showcasing their potential as therapeutic agents against viral infections .
- Anticancer Activity : A series of synthesized triazolopyridazines were tested for anticancer properties, revealing that modifications at the piperidine position could enhance selectivity and potency against specific cancer types .
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Q. How is the compound structurally characterized, and what analytical methods are validated?
Structural elucidation relies on:
Q. What synthetic routes are reported for this compound?
A typical route involves:
- Step 1 : Condensation of 3-methyl[1,2,4]triazolo[4,3-b]pyridazine-6-amine with piperidine-4-carboxylic acid chloride.
- Step 2 : Coupling with 4-methoxyphenethylamine via EDCI/HOBt-mediated amidation . Table 2: Reaction Optimization
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCM, TEA, 0°C | 78 | 95 |
| 2 | DMF, EDCI, RT | 65 | 98 |
Advanced Research Questions
Q. How does structural modification of the piperidine-4-carboxamide moiety influence σ receptor binding affinity?
Substitution at the piperidine nitrogen (e.g., arylalkyl groups) modulates σ1/σ2 receptor selectivity. For example:
- N-Benzyl derivatives : Show 10-fold higher σ1 affinity (K = 12 nM vs. 120 nM for parent compound) .
- Phenylpiperazine analogs : Reduce σ2 binding but improve metabolic stability in hepatic microsomes . Methodological note: Radioligand displacement assays (e.g., -DTG for σ2, -(+)-pentazocine for σ1) are critical .
Q. What strategies resolve low yields in the final amidation step?
Poor yields (e.g., <50%) often arise from steric hindrance at the piperidine-4-carboxamide group. Solutions include:
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 18 hr) and improves yield to 80% .
- Alternative coupling agents : HATU/DIPEA in THF increases efficiency for bulky substrates .
Q. How is the compound evaluated in in vivo models for neurological applications?
Q. What computational methods predict off-target interactions for this compound?
- Docking studies : Glide/SP mode in Schrödinger Suite against kinases (e.g., JAK2, EGFR) and GPCRs.
- MD simulations : 100-ns trajectories assess binding stability to σ receptors (RMSD < 2.0 Å) . Key finding: The triazolo-pyridazine group shows potential hERG channel inhibition (IC = 1.2 μM) .
Contradictions and Resolutions
Q. Discrepancies in reported cytotoxicity profiles: How to validate?
- Issue : EC values vary between 5 μM (HeLa) and 20 μM (HEK293) .
- Resolution : Standardize assays using CellTiter-Glo® (ATP quantification) and control for serum protein binding .
Q. Divergent synthetic yields in literature: What factors are underreported?
- Critical variables : Anhydrous solvent purity (<10 ppm HO), inert atmosphere (Ar vs. N), and substrate pre-activation .
Data Accessibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
